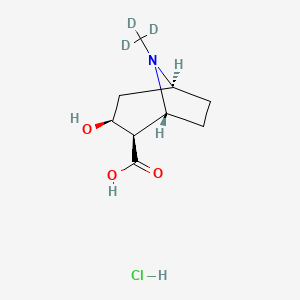
(-)-Ecgonine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Ecgonine-d3 Hydrochloride is a deuterated form of (-)-Ecgonine, a tropane alkaloid and a metabolite of cocaine. This compound is often used in scientific research, particularly in studies related to drug metabolism and pharmacokinetics. The deuterium labeling helps in distinguishing it from non-labeled compounds in mass spectrometry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ecgonine-d3 Hydrochloride typically involves the deuteration of (-)-Ecgonine. One common method is the catalytic hydrogenation of (-)-Ecgonine in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(-)-Ecgonine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(-)-Ecgonine-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of other deuterated compounds and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of (-)-Ecgonine-d3 Hydrochloride involves its interaction with various molecular targets. It primarily acts as a substrate for enzymes involved in drug metabolism, such as cytochrome P450 enzymes. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
(-)-Ecgonine: The non-deuterated form of the compound.
Cocaine: A related tropane alkaloid with stimulant properties.
Benzoylecgonine: A major metabolite of cocaine.
Uniqueness
(-)-Ecgonine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it distinguishable in mass spectrometry studies. This property is particularly useful in pharmacokinetic studies, where it helps in tracking the metabolic fate of the compound and its interactions with biological systems.
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
224.70 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1/i1D3; |
InChI Key |
HVWQTEPEBQYIFB-OMOZMKOBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



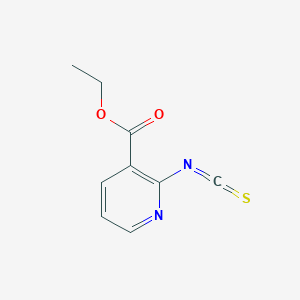

![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
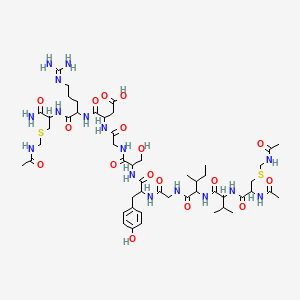
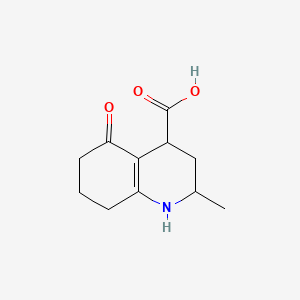
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)
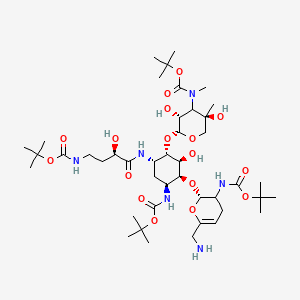
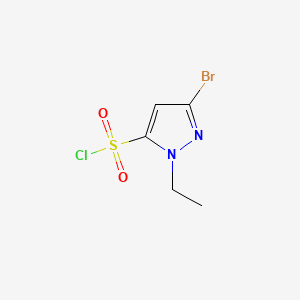
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
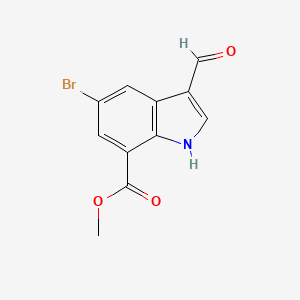
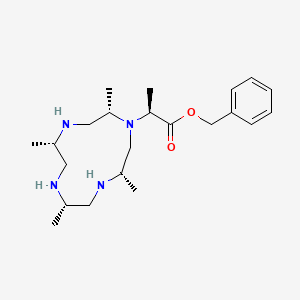
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

